molecular formula C13H10N2O3 B4964290 [3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

[3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B4964290
M. Wt: 242.23 g/mol
InChI Key: PJTMJKXNMXEVIY-UHFFFAOYSA-N
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Description

[3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a compound that features a furan ring, an oxadiazole ring, and a phenyl group connected to a methanol moiety

Preparation Methods

The synthesis of [3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves the formation of the oxadiazole ring followed by the attachment of the furan and phenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The resulting intermediate can then be reacted with a phenyl derivative to introduce the phenyl group. Finally, the methanol moiety is introduced through a reduction reaction.

Chemical Reactions Analysis

[3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include other oxadiazole and furan derivatives, such as:

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-8-9-3-1-4-10(7-9)12-14-13(18-15-12)11-5-2-6-17-11/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTMJKXNMXEVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=N2)C3=CC=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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